What is the structure of 2',3',5'-Trideoxyadenosine?
What is the structure of 2',3',5'-Trideoxyadenosine?
A Technical Guide to the Molecular
Structure of 2',3',5'-Trideoxyadenosine
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2',3',5'-Trideoxyadenosine, a synthetic analog of the naturally occurring nucleoside, adenosine. We will dissect its core chemical components, highlight the critical structural modifications that define its unique properties, and detail the analytical methodologies employed for its structural verification. This document is intended for researchers, chemists, and drug development professionals who require a deep, technical understanding of this molecule's architecture and its resulting chemical behavior. We will explore the causal relationships between its structure and its functional limitations, such as its inability to participate in nucleic acid polymerization, and discuss its applications as a research tool.
Introduction: The Significance of Structural Modification in Nucleoside Analogs
Nucleosides, composed of a nucleobase linked to a sugar moiety, are fundamental to life as the building blocks of DNA and RNA. The precise chemical structure of these molecules, particularly the presence and orientation of hydroxyl (-OH) groups on the sugar ring, dictates their biological function. The hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar in adenosine are critical for forming the phosphodiester bonds that create the backbone of RNA and for phosphorylation events that are central to cellular energy transfer and signaling.
The field of medicinal chemistry has long exploited the strategy of modifying natural nucleosides to create analogs with altered functions. These modifications can turn a standard building block into a potent therapeutic agent or a precise research tool. 2',3',5'-Trideoxyadenosine is a powerful example of such modification. By systematically removing all three hydroxyl groups from the ribose sugar of adenosine, a molecule is created that, while retaining its adenine base for recognition, is stripped of its ability to be phosphorylated or to form phosphodiester linkages. This guide will elucidate the structure that underpins this functionality.
Molecular Architecture of 2',3',5'-Trideoxyadenosine
The structure of 2',3',5'-Trideoxyadenosine (C₁₀H₁₃N₅O) is best understood by comparing it to its parent molecule, adenosine.[1][2][3] The molecule consists of two primary components: the purine nucleobase, adenine, and a heavily modified sugar, 2,3,5-trideoxyribose.
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The Adenine Base: The adenine component (6-aminopurine) is identical to that found in natural adenosine. It is a planar, aromatic heterocyclic system composed of a pyrimidine ring fused to an imidazole ring. This base is responsible for molecular recognition and can still, in principle, form hydrogen bonds via its amine group and ring nitrogens.
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The Trideoxyribose Sugar: The defining feature of this analog is the systematic removal of all hydroxyl groups from the sugar moiety. In a standard ribose, hydroxyls are present at the 2', 3', and 5' carbons. In 2'-deoxyribose (found in DNA), only the 2'-hydroxyl is absent. In 2',3',5'-Trideoxyadenosine, the carbons at the 2', 3', and 5' positions are reduced to methylene groups (-CH₂-) or a methyl group in the case of the 5' position, rendering the sugar highly aliphatic and hydrophobic.
The absence of these hydroxyls has profound chemical consequences:
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Inability to Form Phosphodiester Bonds: The 3'-OH and 5'-OH groups are essential for the formation of the phosphodiester backbone of nucleic acids. Without them, the molecule acts as a definitive chain terminator in any hypothetical polymerization context.
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Blocked Phosphorylation: The 5'-OH is the primary site for phosphorylation by kinases to form nucleotide mono-, di-, and triphosphates (e.g., AMP, ADP, ATP). Its absence means 2',3',5'-Trideoxyadenosine cannot be activated for most biological processes.
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Increased Hydrophobicity: The replacement of polar hydroxyl groups with nonpolar C-H bonds significantly increases the molecule's hydrophobicity compared to adenosine or even deoxyadenosine.
Below is a diagram illustrating the structural progression from adenosine to 2',3',5'-Trideoxyadenosine.
Caption: Structural relationship from Adenosine to 2',3',5'-Trideoxyadenosine.
Physicochemical Properties
A summary of the key physicochemical properties is presented below, compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅O | [1][2][3] |
| Molecular Weight | 219.24 g/mol | [1][2] |
| IUPAC Name | 9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine | [1] |
| CAS Number | 6612-70-0 | [1] |
| Hydrogen Bond Donors | 1 (from adenine -NH₂) | [3] |
| Hydrogen Bond Acceptors | 5 (from adenine nitrogens and furan oxygen) | [3] |
| Topological Polar Surface Area | 78.8 Ų | [3] |
Structural Elucidation and Analytical Validation
The definitive structure of 2',3',5'-Trideoxyadenosine is confirmed through a combination of modern analytical techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. For 2',3',5'-Trideoxyadenosine, ¹H and ¹³C NMR are critical.
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¹H NMR (Proton NMR): The key diagnostic feature in the ¹H NMR spectrum is the absence of signals corresponding to hydroxyl protons (which are typically broad and exchangeable) and the presence of complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm). These signals correspond to the protons on the 2', 3', and 4' carbons of the sugar ring. The signal for the 5'-CH₃ group would appear as a distinct doublet further upfield. In contrast, the spectrum for 2'-Deoxyadenosine shows distinct signals for the 3' and 5' hydroxyl protons.[4]
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¹³C NMR (Carbon NMR): The ¹³C spectrum confirms the number and type of carbon atoms. The carbons at the 2', 3', and 5' positions will show signals in the aliphatic region, at chemical shifts significantly different from what would be observed for carbons bonded to oxygen in adenosine or deoxyadenosine.
Workflow for NMR-Based Structural Confirmation:
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Sample Preparation: Dissolve a high-purity sample (mg scale) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
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Spectral Analysis:
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Confirm the presence of adenine protons in the aromatic region (approx. 8.1-8.4 ppm).
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Verify the absence of exchangeable -OH proton signals.
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Integrate the proton signals to confirm the ratio of 13 protons.
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Assign the aliphatic signals to the sugar protons using 2D NMR, confirming the C-H connectivity and the complete deoxygenation of the ring.
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the molecule, serving as a primary check for its elemental composition.
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Technique: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is employed.
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Expected Result: The analysis will show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 220.1195. This value precisely matches the calculated exact mass of C₁₀H₁₄N₅O⁺, confirming the molecular formula C₁₀H₁₃N₅O.[1]
Chemical Synthesis Overview
The synthesis of 2',3',5'-Trideoxyadenosine is a multi-step process that starts from a more common nucleoside, such as 2'-deoxyadenosine.[5] The core chemical challenge is the efficient and selective deoxygenation of the remaining hydroxyl groups.
A generalized synthetic pathway involves the following key transformations:[5]
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Protection: The amine group on the adenine base is often protected to prevent side reactions.
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Activation of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 2'-deoxyadenosine are converted into better leaving groups, often by tosylation (reaction with tosyl chloride).[5]
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Reductive Deoxygenation: The activated positions are then subjected to reduction. A common method is the Barton-McCombie deoxygenation or reduction via a thio-intermediate, which is subsequently removed with a reducing agent like Raney Nickel.[5]
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Deprotection: The protecting group on the adenine base is removed to yield the final product.
The diagram below illustrates a conceptual workflow for this synthesis.
Caption: Conceptual workflow for the synthesis of 2',3',5'-Trideoxyadenosine.
Applications in Research
The unique structure of 2',3',5'-Trideoxyadenosine makes it a valuable tool in biochemical and pharmacological research, primarily as a negative control or an inhibitor.
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Control Compound in Kinase Assays: Since it cannot be phosphorylated, it is an excellent negative control in experiments involving adenosine kinases to ensure that observed effects are due to phosphorylation.
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Studying Adenosine Receptors: As an adenosine analog, it can be used to study ligand binding at adenosine receptors.[6][7] Its increased hydrophobicity may alter its binding profile and cell permeability compared to adenosine.
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Probing DNA Polymerase/RT Activity: While dideoxynucleosides (lacking 2' and 3' OH groups) are famous as chain terminators in sequencing and as antiviral drugs (e.g., Didanosine), 2',3',5'-Trideoxyadenosine is even more inert.[8][9] It cannot be triphosphorylated, which is a prerequisite for being incorporated by polymerases.[10] This makes it useful for dissecting the initial phosphorylation steps required for the activation of other nucleoside analogs.
Conclusion
The molecular structure of 2',3',5'-Trideoxyadenosine is a testament to purposeful chemical design. By removing all three hydroxyl groups from the ribose sugar of adenosine, a stable, hydrophobic analog is created. Its structure, defined by an adenine base and a fully reduced sugar ring, has been unequivocally confirmed by NMR and mass spectrometry. This unique architecture renders it incapable of participating in phosphorylation or nucleic acid elongation, defining its role in the scientific community as a specific inhibitor and a highly effective negative control for studying the complex biochemistry of its parent nucleoside.
References
- Robins, M. J., McCarthy, J. R., Jr., & Robins, R. K. (1966). Purine Nucleosides. XII. The Preparation of 2',3'-Dideoxyadenosine, 2',5'-Dideoxyadenosine, and 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine. Biochemistry, 5(1), 224–231.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65165, 2',3',5'-Trideoxyadenosine. Retrieved January 16, 2026, from [Link].
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- Wang, M., et al. (2015). The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules, 20(6), 10438-10448.
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- Liu, A., et al. (2015). Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR. PLoS ONE, 10(5), e0127584. (Source: Public Library of Science)
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Cheméo (2023). Chemical Properties of Adenosine, 2',3',5'-tris-O-TMS. Retrieved January 16, 2026, from [Link].
- Zhao, L., et al. (2013). Evaluation of dose-related effects of 2', 3', 5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine using NMR-based metabolomics. Yao Xue Xue Bao, 48(8), 1196-1202. (Source: PubMed)
- Ye, S., et al. (2004). Synthesis of 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase. Journal of Medicinal Chemistry, 47(5), 1207-1213. (Source: PubMed)
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 444836, 2',3'-Dideoxyadenosine-5'-triphosphate. Retrieved January 16, 2026, from [Link].
- Lan, X., et al. (2015). Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. Journal of Chromatography B, 1002, 337-342. (Source: PubMed)
- Kim, S. K., et al. (2024). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Omega.
- Kumar, A., et al. (2021). Discovery of novel 1,3,5-triazine as adenosine A2A receptor antagonist for benefit in Parkinson's disease. Journal of Biochemical and Molecular Toxicology, 35(1), e22659. (Source: PubMed)
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